Ex-TBDPS-CHC is derived from the parent compound CHC through a chemical reaction that incorporates the TBDPS group. This classification falls within the broader category of silylated compounds, which are often utilized in medicinal chemistry for their enhanced stability and bioactivity. The specific classification as a silyl cyanocinnamic acid derivative indicates its structural and functional properties that are critical for its biological effects .
The synthesis of Ex-TBDPS-CHC involves several key steps:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and composition .
The molecular structure of Ex-TBDPS-CHC can be represented as follows:
The structure features a cinnamic acid backbone with a TBDPS group attached to one of the hydroxyl groups. This modification significantly alters its physicochemical properties, enhancing lipophilicity and potentially improving membrane permeability.
Ex-TBDPS-CHC participates in various chemical reactions that are crucial for its biological activity:
The binding affinity of Ex-TBDPS-CHC to MCT1 has been estimated at approximately 97 ± 7 μM, indicating a significant interaction that can inhibit lactate transport in tumor cells .
The mechanism of action for Ex-TBDPS-CHC primarily revolves around its inhibition of monocarboxylate transporters. By binding to these transporters, Ex-TBDPS-CHC disrupts the normal transport of lactate across cell membranes, leading to altered metabolic states within cancer cells.
This disruption can trigger various cellular responses:
Ex-TBDPS-CHC has several promising applications in scientific research:
Monocarboxylate transporters (MCTs), particularly isoforms MCT1 (SLC16A1) and MCT4 (SLC16A3), are integral to cancer metabolic reprogramming. These proton-coupled symporters facilitate bidirectional transport of lactate, pyruvate, and ketone bodies across plasma membranes. In tumors, glycolytic cancer cells (often hypoxic) export lactate via MCT4, while oxidative cancer cells import it via MCT1 for mitochondrial oxidative phosphorylation—a process termed "metabolic symbiosis" [2] [5] [8]. This lactate shuttle sustains the Warburg effect (aerobic glycolysis), prevents intracellular acidification, and supports biosynthetic pathways. Overexpression of MCT1/4 correlates with poor prognosis, metastasis, and therapy resistance in diverse cancers (e.g., breast, colorectal, renal) [5] [10].
Table 1: MCT1/4 Expression in Human Cancers
Cancer Type | MCT1 Expression Change | MCT4 Expression Change | Prognostic Association |
---|---|---|---|
Breast Cancer | ↑ | ↑↑ | Reduced overall survival |
Renal Cell Carcinoma | ↑↑ | ↑ | Advanced TNM stage |
Gastric Cancer | ↑ | ↑ | Metastasis risk |
Hepatocellular Carcinoma | ↓ | ↑↑ | Poor differentiation |
Source: Adapted from [5] [10].
CHC, a classical MCT inhibitor, disrupts lactate transport by competitively binding MCT1/4. However, its therapeutic utility is constrained by:
Table 2: Pharmacological Limitations of CHC
Parameter | CHC Performance | Therapeutic Requirement |
---|---|---|
MCT1 IC₅₀ | >150,000 nM | <500 nM |
Metabolic Half-life | <1 hour | >4 hours |
Tumor Growth Inhibition (WiDr Xenograft) | None at 200 mg/kg | >30% reduction |
Silyl modifications address CHC’s limitations through:
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1